molecular formula C13H17NO2 B118271 (2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid CAS No. 129389-68-0

(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid

Katalognummer B118271
CAS-Nummer: 129389-68-0
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: INGSNVSERUZOAK-RYUDHWBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid, also known as (2S)-2-Phenyl-2-piperidin-1-ylacetic acid, is an organic compound belonging to the class of carboxylic acids. It is a chiral molecule, meaning it exists in two different forms (enantiomers) that are mirror images of each other. The compound has a wide range of applications in the field of scientific research, including organic synthesis, drug development, and biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Drug Metabolism

L-threo-Ritalinic Acid is a primary urinary metabolite of Methylphenidate (MPH), a medication used for treating Attention-Deficit Hyperactivity Disorder (ADHD). Understanding its pharmacokinetics is crucial for therapeutic drug monitoring. The compound is formed through the hydrolysis of MPH by the enzyme carboxylesterase 1 (CES1A1) in the liver . This process is significant for determining the drug’s dosage and frequency to optimize therapeutic effects and minimize toxicity.

Toxicology

In toxicological studies, the presence of L-threo-Ritalinic Acid in biological samples can indicate MPH consumption. Since MPH has potential for abuse, identifying its metabolites helps in forensic toxicology to assess drug misuse or overdose. The metabolite’s concentration can reflect the parent drug’s intake and assist in post-mortem analysis .

Bioanalytical Method Development

Developing sensitive and specific bioanalytical methods for detecting L-threo-Ritalinic Acid in biological matrices is essential for clinical and forensic investigations. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to quantify this metabolite in oral fluid and plasma, aiding in the non-invasive assessment of MPH use .

Pharmacodynamics Research

Research into the pharmacodynamics of MPH and its metabolites, including L-threo-Ritalinic Acid, contributes to understanding the drug’s action mechanism. While L-threo-Ritalinic Acid is pharmacologically inactive, studying its formation and clearance rates can provide insights into MPH’s efficacy and safety profile .

Therapeutic Drug Monitoring

L-threo-Ritalinic Acid’s quantification in patients’ samples is vital for therapeutic drug monitoring (TDM). TDM aims to personalize medication dosing by measuring drug and metabolite levels, ensuring efficacy while preventing adverse effects. This is particularly important for drugs like MPH with narrow therapeutic windows .

Drug Interaction Studies

Investigating how L-threo-Ritalinic Acid interacts with other substances, such as ethanol, is crucial. MPH can undergo transesterification with ethanol, forming ethylphenidate, which is pharmacologically active. Understanding these interactions can prevent unintended side effects and enhance patient safety .

Enantioselective Synthesis Research

L-threo-Ritalinic Acid’s enantiomers may have different biological activities. Research into the enantioselective synthesis and separation of these enantiomers can lead to the development of more targeted and effective therapeutic agents .

Neurodevelopmental Disorders

Beyond ADHD, L-threo-Ritalinic Acid’s parent compound MPH is being explored for its potential in treating other neurodevelopmental disorders. By studying its metabolites, researchers can gain insights into the broader applications of MPH in neurological conditions .

Wirkmechanismus

Target of Action

L-threo-Ritalinic Acid, also known as (2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid, is a major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . The primary targets of this compound are the dopamine and noradrenaline transporters, where it acts as a reuptake inhibitor .

Mode of Action

L-threo-Ritalinic Acid inhibits the reuptake of dopamine and noradrenaline by blocking their transporters . This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. Additionally, it protects the dopaminergic system against the ongoing ‘wearing off’ by securing a substantial reserve pool of the neurotransmitter, stored in the presynaptic vesicles .

Biochemical Pathways

The compound is metabolized in the liver, mainly by endoplasmic reticulum human carboxylesterase 1A1 (CES1A1) through a de-esterification process into the inactive metabolite phenyl-2-piperidine acetic acid . Minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation have also been reported to form the p-hydroxy-, oxo-, and conjugated metabolites, respectively .

Pharmacokinetics

L-threo-Ritalinic Acid is extensively metabolized in the liver by CES1A1 enzymes . The CES1A1, which is highly expressed in the liver, intestine, placenta, and brain, exhibits six times higher enantioselectivity, preferring L-threo-enantiomer over D-threo-enantiomer, which logically has a longer half-life . The compound’s binding to plasma proteins is low (10%-33%) .

Result of Action

The inhibition of dopamine and noradrenaline reuptake by L-threo-Ritalinic Acid leads to an increase in the concentration of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission, which can help alleviate symptoms in conditions like attention-deficit/hyperactivity disorder (ADHD) .

Action Environment

The action, efficacy, and stability of L-threo-Ritalinic Acid can be influenced by various environmental factors. For instance, the presence of ethanol can lead to the compound undergoing transesterification to produce ethylphenidate, which is also pharmacologically active . Furthermore, individual variability in the dose-response has been observed, which is predominantly pharmacokinetic .

Eigenschaften

IUPAC Name

(2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGSNVSERUZOAK-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314194
Record name L-threo-Ritalinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid

CAS RN

129389-68-0
Record name L-threo-Ritalinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129389-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-threo-Ritalinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid
Reactant of Route 2
(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid
Reactant of Route 3
(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid
Reactant of Route 4
Reactant of Route 4
(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid
Reactant of Route 5
(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid
Reactant of Route 6
(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid

Q & A

Q1: How is L-threo-Ritalinic Acid analyzed in biological samples?

A1: A novel high-performance liquid chromatography (HPLC) method was developed to quantify enantiomeric ritalinic acid (RA), the metabolite of d-,l-threo-methylphenidates (MPH), in human plasma and enzyme buffer solution. [] This method utilizes an α1-acid glycoprotein column with a mobile phase of 0.4% (v/v) acetic acid solution containing 0.1% (v/v) dimethyloctylamine (pH 3.4). [] This method allows researchers to study the differential metabolism of d- and l-threo-methylphenidate enantiomers.

Q2: Why is the distinction between D- and L-threo-Ritalinic Acid important in research?

A2: Research has shown that the esterase in human plasma metabolizes d-MPH faster than l-MPH. [] This difference in metabolism suggests that the enantiomers of threo-methylphenidate (and consequently, their respective ritalinic acid enantiomers) may have different pharmacokinetic profiles and potentially different pharmacological effects. Therefore, studying the individual enantiomers, such as L-threo-Ritalinic Acid, can provide valuable insights into the drug's mechanism of action and therapeutic efficacy.

Q3: What is the significance of radiolabeling L-threo-methylphenidate with Carbon-11?

A3: Carbon-11 labeled dl-threo-methylphenidate, commonly known as Ritalin, is used in Positron Emission Tomography (PET) to study presynaptic dopaminergic neurons. [] This technique allows researchers to visualize and quantify the distribution and kinetics of the drug in the brain, providing crucial information about its interaction with the dopamine transporter and its role in treating conditions like Attention Deficit Hyperactivity Disorder (ADHD).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.